

# (R)-(1,4-Dioxan-2-yl)methanol physical and chemical properties

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## Compound of Interest

Compound Name: (R)-(1,4-Dioxan-2-yl)methanol

Cat. No.: B591815

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## An In-depth Technical Guide to (R)-(1,4-Dioxan-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **(R)-(1,4-Dioxan-2-yl)methanol**, a key chiral building block in modern organic synthesis. The information presented herein is intended to support research and development activities by providing essential data on its characteristics, handling, and analytical protocols.

## Core Physical and Chemical Properties

**(R)-(1,4-Dioxan-2-yl)methanol** is a heterocyclic organic compound valued for its stereospecific structure, making it a useful intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. The following table summarizes its key quantitative properties.

Property	Value	Source(s)
Molecular Formula	C5H10O3	[1][2][3]
Molecular Weight	118.13 g/mol	[1][2][4]
CAS Number	406913-88-0	[1][2][3]
IUPAC Name	[(2R)-1,4-dioxan-2-yl]methanol	[3]
Appearance	Colorless to light yellow liquid	[3][5][6]
Boiling Point	94-96 °C at 10 mmHg (for racemic mixture)	[7]
208.2 ± 15.0 °C (Predicted, for S-enantiomer)	[5][6][8]	
Density	1.102 g/cm <sup>3</sup> (Relative)	[3][5][6]
Purity	Typically ≥95%	[1][3]
Storage Temperature	2-8°C	[5][7][9]

## Chemical Identifiers

For unambiguous identification and use in computational chemistry, the following identifiers are provided.

Identifier Type	Identifier	Source(s)
SMILES	<chem>OC[C@@H]1COCCO1</chem>	[1][3]
InChI	InChI=1S/C5H10O3/c6-3-5-4-7-1-2-8-5/h5-6H,1-4H2/t5-/m1/s1	[3]
InChIKey	CMEPUAROFJSGJN-RXMQYKEDSA-N	[3]
MDL Number	MFCD16620507	[1][3]

## Experimental Protocols

### Synthesis of (S)-(1,4-dioxan-2-yl)methanol

While a specific protocol for the (R)-enantiomer was not detailed in the search results, a general procedure for the synthesis of its enantiomer, (S)-(1,4-dioxan-2-yl)methanol, is available and provides a valuable reference. The principles of chiral synthesis would allow for adaptation to produce the (R)-enantiomer, likely by starting with a different chiral precursor.

**General Procedure:** To an ethanol solution (20 mL) of the starting intermediate (1.25 g, 4.74 mmol), palladium on carbon (10% w/w, 192 mg) is added.<sup>[6]</sup> The resulting reaction mixture is stirred under a hydrogen atmosphere for 18 hours. Upon completion of the reaction, the mixture is filtered through diatomaceous earth, and the filter cake is washed with ethyl acetate. The filtrate is then concentrated under reduced pressure to yield the final product.<sup>[6]</sup>

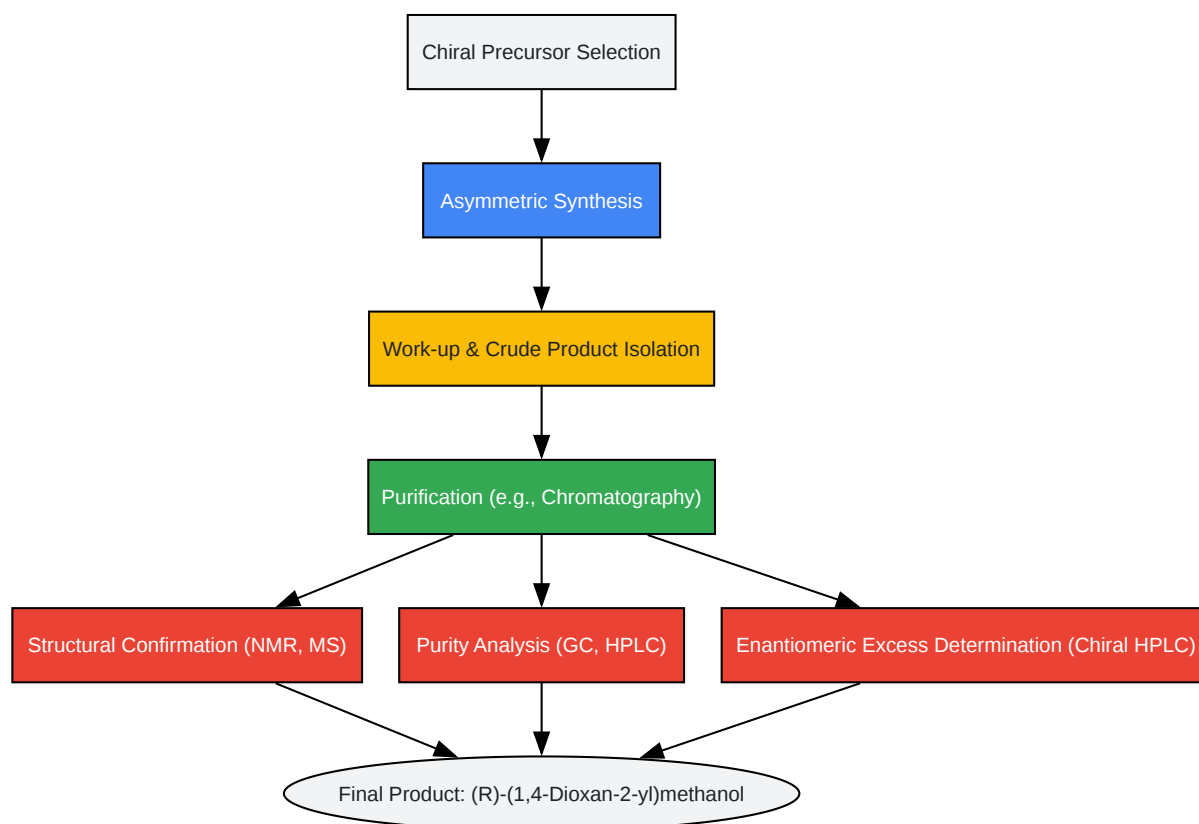
### Analytical Characterization

A standard approach for the characterization of **(R)-(1,4-Dioxan-2-yl)methanol** would involve a combination of spectroscopic and chromatographic techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** <sup>1</sup>H NMR is used to confirm the proton environment of the molecule. For the (S)-enantiomer, the following chemical shifts have been reported in Chloroform-d:  $\delta$  (ppm): 3.85-3.67 (m, 5H), 3.66-3.57 (m, 2H), 3.55 (dd, J = 11.7, 5.9 Hz, 1H), 3.46 (dd, J = 11.1, 10.0 Hz, 1H), 1.75 (s, 1H).<sup>[6]</sup> The spectrum for the (R)-enantiomer is expected to be identical.
- **Gas Chromatography-Mass Spectrometry (GC-MS):** This technique is suitable for determining the purity of the compound and confirming its molecular weight.<sup>[10]</sup> A typical procedure would involve dissolving the sample in a volatile solvent like methanol and injecting it into the GC-MS system.<sup>[10]</sup>
- **High-Performance Liquid Chromatography (HPLC):** Chiral HPLC can be employed to determine the enantiomeric excess of the compound, ensuring the stereochemical purity of the (R)-enantiomer.

## Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a chiral building block like **(R)-(1,4-Dioxan-2-yl)methanol**.



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Caption: Synthesis and Characterization Workflow.

## Safety and Handling

**(R)-(1,4-Dioxan-2-yl)methanol** is associated with several hazards. The GHS hazard statements for the racemic mixture indicate that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), is harmful if inhaled (H332), and may cause respiratory irritation (H335).<sup>[4]</sup> Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work

should be conducted in a well-ventilated area or a fume hood. For storage, it is recommended to keep the compound in a tightly sealed container in a dry, cool place (2-8°C).[5][7][9]

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